
Triethyl 1,1,2-ethylenetricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 1,1,2-ethylenetricarboxylate: is an organic compound belonging to the family of carboxylic acid esters. It has the molecular formula C11H16O6 and a molecular weight of 244.243 g/mol . This compound is known for its unique structure, which includes three ester groups attached to an ethylene backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethyl 1,1,2-ethylenetricarboxylate can be synthesized through the esterification of ethylenetricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the compound. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Triethyl 1,1,2-ethylenetricarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to form ethylenetricarboxylic acid and ethanol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like LiAlH4.
Major Products Formed:
Hydrolysis: Ethylenetricarboxylic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Chemistry: Triethyl 1,1,2-ethylenetricarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various esterification and transesterification reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a plasticizer, improving the flexibility and durability of polymeric materials .
Mécanisme D'action
The mechanism of action of triethyl 1,1,2-ethylenetricarboxylate involves its interaction with various molecular targets. In esterification reactions, the compound acts as an electrophile, reacting with nucleophilic alcohols to form ester bonds. The presence of three ester groups allows for multiple reaction sites, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
- Triethyl 1,1,2-ethanetricarboxylate
- Triethyl methanetricarboxylate
Comparison: Triethyl 1,1,2-ethylenetricarboxylate is unique due to its ethylene backbone, which provides distinct reactivity compared to its analogs. For example, triethyl 1,1,2-ethanetricarboxylate has a similar structure but with an ethane backbone, leading to different chemical properties and reactivity .
Propriétés
IUPAC Name |
triethyl ethene-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHBYAGKMHEFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
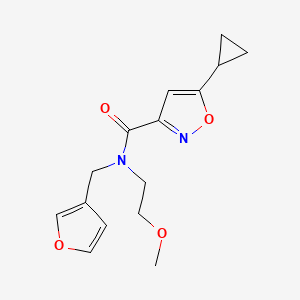
![4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride](/img/structure/B2472197.png)
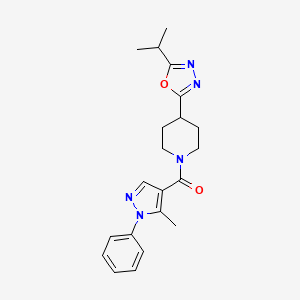
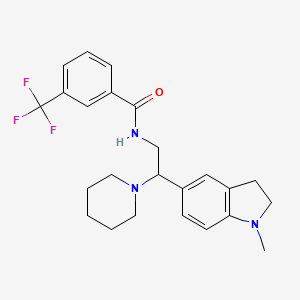
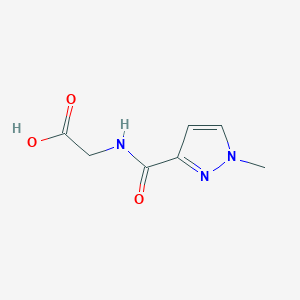
![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)
![N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2472205.png)
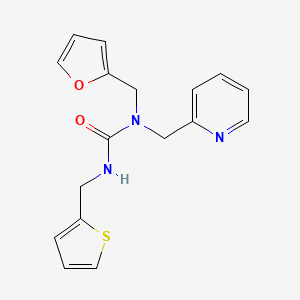
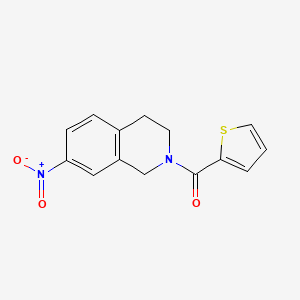
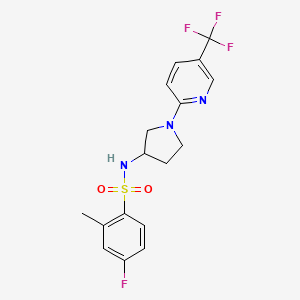
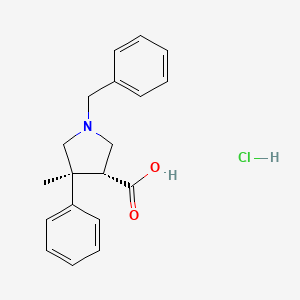
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)

![1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B2472217.png)
